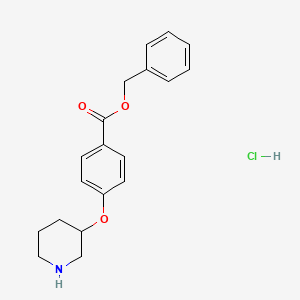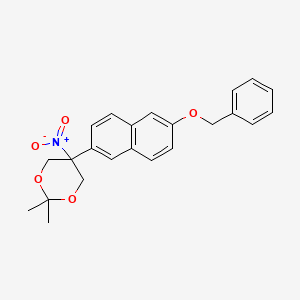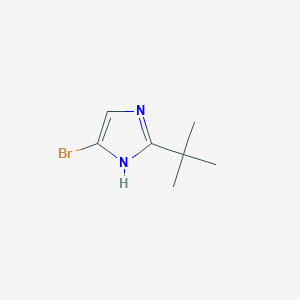
Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride is C19H22ClNO3 . Its average mass is 347.836 Da and its monoisotopic mass is 347.128815 Da .Physical And Chemical Properties Analysis
Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride is a chemical compound with a complex structure. Its molecular formula is C19H22ClNO3 . Further physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Antimicrobial Activity
Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride shows potential in antimicrobial applications. A related compound, 1,2,5-Trimethyl-4-(1′,2′-dihydroxyethyl)piperidin-4-ol benzoate hydrochloride, demonstrated a broad spectrum of antimicrobial activity against multiple microorganisms, suggesting similar potential for Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride in this area (Dyusebaeva et al., 2017).
Anti-Acetylcholinesterase Activity
Compounds structurally related to Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have been found to exhibit significant anti-acetylcholinesterase (anti-AChE) activity. This indicates potential for Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride in treatments targeting diseases like Alzheimer's (Sugimoto et al., 1990).
Antiparasitic Activity
Piper species derivatives, including benzoic acid derivatives, have shown notable antiparasitic activity. This suggests a potential application for Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride in developing antiparasitic treatments (Flores et al., 2008).
Role in Pharmaceutical Compositions
Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride and its variants have been used in pharmaceutical compositions, suggesting its utility in drug development (ジュリアン・ジョヴァンニーニ et al., 2005).
Potential Antimycobacterial Activity
Compounds similar to Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride have been evaluated for their antimycobacterial properties, suggesting a potential role in treating mycobacterial infections (Tengler et al., 2013).
properties
IUPAC Name |
benzyl 4-piperidin-3-yloxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3.ClH/c21-19(22-14-15-5-2-1-3-6-15)16-8-10-17(11-9-16)23-18-7-4-12-20-13-18;/h1-3,5-6,8-11,18,20H,4,7,12-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFGZQNPVUHALZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride | |
CAS RN |
1219976-61-0 | |
| Record name | Benzoic acid, 4-(3-piperidinyloxy)-, phenylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1'-(tert-Butoxycarbonyl)spiro[chromene-2,4'-piperidine]-4-carboxylic acid](/img/structure/B1374792.png)
![(3Ar,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1374793.png)


![3-Oxo-1,8-dioxa-4,11-diaza-spiro[5.6]dodecane-11-carboxylic acid tert-butyl ester](/img/structure/B1374802.png)
![Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate](/img/structure/B1374803.png)
![1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid](/img/structure/B1374804.png)


